molecular formula C13H16O3 B12900178 Benzofuran, 2-ethyl-4,6-dimethoxy-3-methyl- CAS No. 831171-00-7

Benzofuran, 2-ethyl-4,6-dimethoxy-3-methyl-

Cat. No.: B12900178
CAS No.: 831171-00-7
M. Wt: 220.26 g/mol
InChI Key: NVAXXRJJKJIXOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzofuran, 2-ethyl-4,6-dimethoxy-3-methyl- is a derivative of benzofuran, a heterocyclic compound that consists of a fused benzene and furan ring. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them valuable in various fields of scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as palladium-catalyzed reactions, can also be employed for the cyclization of aryl acetylenes .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale synthesis using efficient and cost-effective processes. These methods may include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzofuran, 2-ethyl-4,6-dimethoxy-3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and halogenating agents like bromine or chlorine .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzofuran derivatives can yield hydroxylated or carbonylated products, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of benzofuran, 2-ethyl-4,6-dimethoxy-3-methyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

CAS No.

831171-00-7

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

2-ethyl-4,6-dimethoxy-3-methyl-1-benzofuran

InChI

InChI=1S/C13H16O3/c1-5-10-8(2)13-11(15-4)6-9(14-3)7-12(13)16-10/h6-7H,5H2,1-4H3

InChI Key

NVAXXRJJKJIXOC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(O1)C=C(C=C2OC)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.